2-iodo-4,5-dimethyl-1,3-thiazole
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Overview
Description
2-Iodo-4,5-dimethyl-1,3-thiazole is a heterocyclic compound containing iodine, sulfur, and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-4,5-dimethyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-iodo-4,5-dimethylthioamide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4,5-dimethyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include 2-azido-4,5-dimethyl-1,3-thiazole, 2-thiocyanato-4,5-dimethyl-1,3-thiazole, and 2-amino-4,5-dimethyl-1,3-thiazole.
Oxidation Reactions: Products include this compound sulfoxide and this compound sulfone.
Reduction Reactions: The major product is 2-iodo-4,5-dimethylthiazolidine.
Scientific Research Applications
2-Iodo-4,5-dimethyl-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Agriculture: The compound can be used in the development of agrochemicals, such as fungicides and herbicides.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-iodo-4,5-dimethyl-1,3-thiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4,5-dimethylthiazole: Similar in structure but lacks the additional functional groups that can be introduced through substitution reactions.
4,5-Dimethylthiazole: Lacks the iodine atom, which can significantly alter its reactivity and biological activity.
2-Amino-4,5-dimethyl-1,3-thiazole: Contains an amino group instead of an iodine atom, leading to different chemical properties and applications.
Uniqueness
2-Iodo-4,5-dimethyl-1,3-thiazole is unique due to the presence of the iodine atom, which can be readily substituted with various nucleophiles, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable intermediate in organic synthesis and drug development.
Properties
CAS No. |
29947-25-9 |
---|---|
Molecular Formula |
C5H6INS |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
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